molecular formula C14H13NO2 B8706132 (3-Aminophenyl)(2-methoxyphenyl)methanone CAS No. 62261-54-5

(3-Aminophenyl)(2-methoxyphenyl)methanone

Cat. No. B8706132
M. Wt: 227.26 g/mol
InChI Key: JZCVHCMUESPWFE-UHFFFAOYSA-N
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Patent
US04783472

Procedure details

The 3'-amino-2-methoxybenzophenone may be prepared as follows: Stannous chloride in the dihydrate form (10.3 g) is added, at a temperature between 62° and 66° C., to a suspension of 2-methoxy-3'-nitrobenzophenone (3.9 g) in a mixture of ethanol (40 cc) and concentrated (11.7N) hydrochloric adid (15.2 cc) which is heated to a temperature in the vicinity of 62° C., in the course of 5 minutes. The solution obtained is heated at a temperature in the vicinity of 80° C. for 4 hours, treated with stannous chloride in the dihydrate form (1 g) and heated at a temperature in the vicinity of 80° C. for a further period of 1 hour and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The residue is dissolved in distilled water (40 cc) and the solution obtained is adjusted, while maintaining the temperature in the vicinity of 10° C., to a pH in the region of 13 by adding an aqueous 10N sodium hydroxide solution (50 cc) and then extracted 3 times with methylene chloride (150 cc in total). The organic extracts are combined, washed twice with distilled water (200 cc in total), dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa at a temperature in the vicinity of 40° C. 3'- Amino-2-methoxybenzophenone (3.4 g) in the form of greenish yellow crystals, m.p. 81° C., is thereby obtained.
Name
3'-amino-2-methoxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methoxy-3'-nitrobenzophenone
Quantity
3.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:33]=[CH:32][CH:31]=[CH:30][C:4]=1[C:5]([C:7]1[CH:8]=[C:9]([NH:13]C(C2C=CN3C=2CSC3C2C=NC=CC=2)=O)[CH:10]=[CH:11][CH:12]=1)=[O:6].COC1C=CC=CC=1C(C1C=CC=C([N+]([O-])=O)C=1)=O.[OH-].[Na+]>C(O)C>[NH2:13][C:9]1[CH:8]=[C:7]([C:5](=[O:6])[C:4]2[CH:30]=[CH:31][CH:32]=[CH:33][C:3]=2[O:2][CH3:1])[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
3'-amino-2-methoxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)C=2C=C(C=CC2)NC(=O)C=2C=CN3C(SCC32)C=3C=NC=CC3)C=CC=C1
Step Two
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methoxy-3'-nitrobenzophenone
Quantity
3.9 g
Type
reactant
Smiles
COC1=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC=C1
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
stirred at a temperature in the vicinity of 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated (11.7N) hydrochloric adid (15.2 cc) which
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated at a temperature in the vicinity of 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at a temperature in the vicinity of 80° C. for a further period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in distilled water (40 cc)
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the vicinity of 10° C.
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with methylene chloride (150 cc in total)
WASH
Type
WASH
Details
washed twice with distilled water (200 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg
CUSTOM
Type
CUSTOM
Details
in the vicinity of 40° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C1=C(C=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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